Dibromo(methanesulfonyl)nitromethane
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Overview
Description
Dibromo(methanesulfonyl)nitromethane is a chemical compound characterized by the presence of bromine, methanesulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(methanesulfonyl)nitromethane typically involves the bromination of methanesulfonyl nitromethane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Dibromo(methanesulfonyl)nitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Dibromo(methanesulfonyl)nitromethane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of dibromo(methanesulfonyl)nitromethane involves its interaction with molecular targets through its bromine, methanesulfonyl, and nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modification of protein structures. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Dibromomethane: Similar in having two bromine atoms but lacks the methanesulfonyl and nitro groups.
Nitromethane: Contains a nitro group but lacks bromine and methanesulfonyl groups.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks bromine and nitro groups .
Uniqueness
Dibromo(methanesulfonyl)nitromethane is unique due to the combination of bromine, methanesulfonyl, and nitro groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
21272-90-2 |
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Molecular Formula |
C2H3Br2NO4S |
Molecular Weight |
296.93 g/mol |
IUPAC Name |
dibromo-methylsulfonyl-nitromethane |
InChI |
InChI=1S/C2H3Br2NO4S/c1-10(8,9)2(3,4)5(6)7/h1H3 |
InChI Key |
HPWZWEMFMHXWDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
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